Chemical Structure and Scaffold Differentiation Against the Alternative 'TPCA-1'
The primary and most critical differentiation is at the structural level. N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is built on a 2-oxo-2H-pyran (α-pyrone) core [1], whereas the alternative compound sharing the 'TPCA-1' name is a 3-thiophenecarboxamide derivative . This fundamental scaffold difference dictates distinct physicochemical and biological interaction profiles. The pyran core offers a different hydrogen-bonding acceptor/donor pattern compared to the thiophene ring, influencing target engagement and metabolic stability.
| Evidence Dimension | Core Chemical Scaffold |
|---|---|
| Target Compound Data | 2-oxo-2H-pyran-5-carboxamide (Pyran core, CAS 1203229-51-9) |
| Comparator Or Baseline | 3-thiophenecarboxamide (Thiophene core, CAS 507475-17-4), the other compound named TPCA-1 |
| Quantified Difference | Qualitative structural difference: Oxygen-containing heterocycle (pyran) vs. sulfur-containing heterocycle (thiophene). This leads to computed property differences: AlogP 1.29 for the target compound versus a higher value for the thiophene analog. |
| Conditions | Structural analysis based on IUPAC nomenclature and computed physicochemical properties. |
Why This Matters
Selecting the correct core structure is fundamental; ordering 'TPCA-1' without CAS verification will result in a completely different chemical entity with unrelated biological activity, leading to failed experiments.
- [1] IUPAC Name for CAS 1203229-51-9: 6-oxo-N-[4-(tetrazol-1-yl)phenyl]pyran-3-carboxamide. Source: Patent and chemical database search results. View Source
